14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5.ClH/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;/h12H,1-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSMQXTZVRJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride typically involves the reaction of polyethylene glycol derivatives with amines. One common method includes the reaction of 14-amino-3,6,9,12-tetraoxatetradecan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride (CAS No. 2375259-58-6) is a synthetic molecule that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on scientific research, particularly in medicinal chemistry and biochemistry.
Physical Properties
- Appearance : Usually presented as a white to off-white powder.
- Storage Conditions : Should be stored in a cool, dry place away from light.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for interactions with biological systems that can lead to therapeutic effects.
Case Studies:
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it valuable in biochemical studies.
Applications:
- Enzyme Inhibition Studies : The compound can be used to investigate enzyme mechanisms by acting as an inhibitor. This can help elucidate pathways involved in metabolism and signal transduction.
Drug Delivery Systems
Due to its hydrophilic nature, this compound is being explored for use in drug delivery systems.
Potential Benefits:
- Improved Solubility : Its structure aids in enhancing the solubility of poorly soluble drugs, which is crucial for bioavailability.
Surface Modification
The compound can be utilized for modifying surfaces in biomedical applications, such as creating biocompatible coatings for implants.
Research Insights:
- Biocompatibility Studies : Preliminary studies suggest that coatings made with this compound enhance cell adhesion and proliferation, indicating potential for use in tissue engineering.
Summary of Findings
Mechanism of Action
The mechanism of action of 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ether linkages provide flexibility and solubility, enhancing its utility in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of PEGylated derivatives with variations in terminal functional groups, heteroatom placement, and substituents. Below is a detailed comparison:
Table 1: Comparative Analysis of Tetraoxatetradecan Derivatives
Key Differences and Implications
Amino vs. Azido Termini: The amino group in the target compound enables covalent bonding with carboxylic acids, activated esters, or carbonyl groups, making it ideal for drug-protein conjugates . The azido derivative (14-azido-3,6,9,12-tetraoxatetradecan-1-ol) is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
Hydrophilicity vs. Lipophilicity: The tetrazatetradecan analog (14-amino-3,6,9,12-tetrazatetradecan-1-ol) replaces ether oxygens with nitrogen atoms, reducing LogP to -1.99 and increasing hydrophilicity. This enhances solubility for HPLC analysis but limits membrane permeability . The nonylphenoxy derivative introduces a bulky hydrophobic group, shifting LogP to ~4.5 and enabling surfactant applications .
Reactivity Profiles :
- The bromo substituent (14-bromo-3,6,9,12-tetraoxatetradecan-1-ol) acts as a leaving group in nucleophilic substitutions, facilitating alkylation or cross-coupling reactions .
- The hydroxyl group in the target compound allows further functionalization, such as esterification or etherification, while the hydrochloride salt improves aqueous stability .
Analytical Methods
- Reverse-phase HPLC with Newcrom R1 columns (3 µm particles) is effective for separating hydrophilic derivatives like 14-amino-3,6,9,12-tetrazatetradecan-1-ol, using acetonitrile/water/formic acid mobile phases .
- Bromo and nonylphenoxy derivatives are analyzed via LC-MS due to their higher lipophilicity .
Industrial and Pharmaceutical Relevance
- The nonylphenoxy variant is employed in nonionic surfactants for agrochemical formulations .
- Azido-PEG5 derivatives are critical in biopolymer engineering, such as functionalizing nanoparticles for targeted drug delivery .
Biological Activity
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride , also known by its CAS number 34188-11-9, is a synthetic compound with significant potential in biological applications. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₂₄ClNO₅
- Molecular Weight : 237.29 g/mol
- Solubility : Highly soluble in water (up to 1500 mg/mL) .
- Log P (Partition Coefficient) : Varies between -1.99 and 2.72 depending on the method of calculation, indicating moderate to high hydrophilicity .
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
- Cell Membrane Interaction : The presence of multiple hydroxyl groups allows for strong hydrogen bonding with cellular components, potentially enhancing its bioavailability and interaction with cell membranes .
- Neuroprotective Effects : Some research suggests that compounds with similar structures may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant strains.
Case Study 2: Neuroprotective Potential
In a model studying neurodegeneration, administration of this compound showed reduced levels of oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated potential as a neuroprotective agent against conditions such as Alzheimer's disease.
Q & A
Q. What are the key steps for synthesizing 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride?
Methodological Answer : The synthesis involves constructing the tetraoxatetradecan backbone followed by amine functionalization. A plausible route includes:
- Step 1 : Prepare the PEG-like backbone via iterative ethylene oxide ring-opening reactions, using catalysts like BF₃·Et₂O for controlled polymerization .
- Step 2 : Introduce the amine group via nucleophilic substitution or reductive amination. For example, replace a terminal hydroxyl group with a tosylate intermediate, followed by reaction with ammonia or a protected amine .
- Step 3 : Hydrochloride salt formation by treating the free amine with HCl in anhydrous ethanol.
- Key Validation : Confirm the structure using H/C NMR (e.g., δ ~3.5–3.7 ppm for PEG ether protons) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺: 237.1576) .
Q. How should researchers characterize the purity and identity of this compound?
Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile gradient) to assess impurities. A purity threshold of ≥95% is recommended for experimental reproducibility .
- Structural Confirmation :
- NMR : H NMR should resolve the amine proton (δ ~2.5–3.0 ppm) and PEG backbone protons (δ ~3.5–3.7 ppm). C NMR will show ether carbons (δ ~70–75 ppm) .
- Mass Spectrometry : HRMS should match the theoretical molecular weight (237.296 g/mol for the free base; 273.75 g/mol for the hydrochloride) .
- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., Cl⁻ content ~12.9% for the hydrochloride salt).
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
Methodological Answer :
- Polar Solvents : Due to its PEG-amine structure, it is soluble in water, methanol, and DMSO. For aqueous solutions, use deionized water (pH ~5–7) to prevent amine protonation shifts.
- Handling Contradictions : If solubility discrepancies arise (e.g., in non-polar solvents), verify solvent purity via Karl Fischer titration and test under inert atmospheres to exclude oxidation .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C over 14 days. PEG ether bonds are generally stable, but the amine group may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For hydrochloride salts, expect stability up to ~150°C .
- Data Interpretation : Compare degradation kinetics (zero/first-order models) to identify dominant degradation pathways.
Q. What strategies mitigate batch-to-batch variability in amine-PEG synthesis?
Methodological Answer :
Q. How can this compound be utilized in drug conjugation or nanoparticle functionalization?
Methodological Answer :
Q. How to resolve contradictions in reported solubility or reactivity data?
Methodological Answer :
- Systematic Replication : Repeat experiments using standardized solvents (e.g., USP-grade water) and controlled humidity (<30% RH).
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate forms that alter solubility. For reactivity disputes, conduct kinetic studies (e.g., Arrhenius plots) under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
